![molecular formula C16H18N2O3 B7539080 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone](/img/structure/B7539080.png)
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a spirocyclic compound that contains an indole moiety and a spirocyclic ring system.5]decan-8-yl(1H-indol-2-yl)methanone.
Wirkmechanismus
The mechanism of action of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone is not fully understood. However, studies have suggested that this compound can interact with various cellular targets, including enzymes and receptors, leading to the observed biological effects. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. Additionally, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone has been shown to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood.
Biochemical and physiological effects:
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of abnormal cells. Additionally, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Furthermore, this compound has been shown to inhibit the growth of various fungal strains, which is important for the treatment of fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone in lab experiments is its potential as a versatile compound with various applications in medicinal chemistry, pharmacology, and biochemistry. Additionally, this compound has been shown to have potent biological effects, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the investigation of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone. For example, further studies are needed to elucidate the mechanism of action of this compound, which may lead to the identification of new cellular targets and the development of new therapeutic applications. Additionally, more studies are needed to investigate the potential of this compound as an anticancer, anti-inflammatory, and antifungal agent, which may lead to the development of new treatments for various diseases. Furthermore, the synthesis method of this compound may be optimized to improve its availability and reduce its cost, making it more accessible for further investigation.
Synthesemethoden
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone is a multi-step process that involves the condensation of 1H-indole-2-carboxaldehyde with 1,4-dioxaspiro[4.5]decan-8-one in the presence of a base, followed by the reduction of the resulting imine intermediate with sodium borohydride. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone has been the subject of numerous scientific studies due to its potential applications in various fields. For example, this compound has been investigated for its anticancer properties, with studies showing that it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with results suggesting that it can inhibit the production of pro-inflammatory cytokines. Furthermore, 1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone has been investigated for its potential as an antifungal agent, with studies showing that it can inhibit the growth of various fungal strains.
Eigenschaften
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-15(14-11-12-3-1-2-4-13(12)17-14)18-7-5-16(6-8-18)20-9-10-21-16/h1-4,11,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJLQNLFOZNXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B7539004.png)
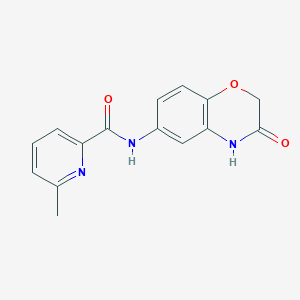
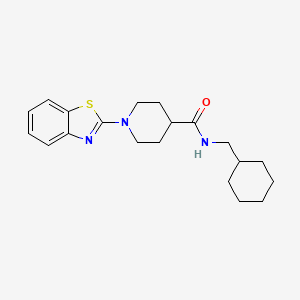
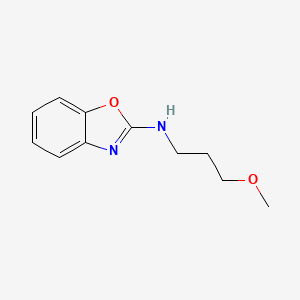


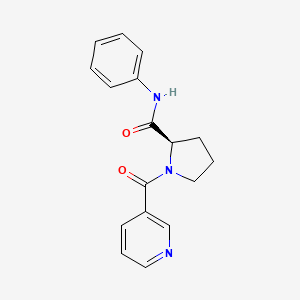

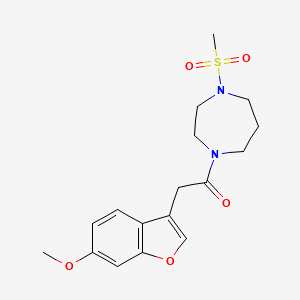
![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)


